molecular formula C22H15Cl2N3O B2781451 4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine CAS No. 478039-29-1

4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine

Cat. No. B2781451
CAS RN: 478039-29-1
M. Wt: 408.28
InChI Key: YGZPBZFNBKQDHS-UHFFFAOYSA-N
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Description

The compound “4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a 2,4-dichlorobenzyl group and a pyridinyl group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring, a 2,4-dichlorobenzyl group, and a pyridinyl group . The presence of these functional groups can significantly influence the compound’s physical and chemical properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrimidine ring, the 2,4-dichlorobenzyl group, and the pyridinyl group could influence its solubility, melting point, boiling point, and reactivity .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, its physical and chemical properties, its potential uses, and its safety and hazards. Additionally, research could be conducted to explore its potential applications in various fields, such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

4-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-2-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O/c23-18-4-1-17(20(24)13-18)14-28-19-5-2-15(3-6-19)21-9-12-26-22(27-21)16-7-10-25-11-8-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZPBZFNBKQDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)C3=CC=NC=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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